molecular formula C7H14ClN3S B13502045 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride

1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B13502045
M. Wt: 207.73 g/mol
InChI Key: ZEUUVZMWPYGQJF-UHFFFAOYSA-N
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Description

1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H13N3S·HCl It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms

Preparation Methods

The synthesis of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .

Comparison with Similar Compounds

1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the potential for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H14ClN3S

Molecular Weight

207.73 g/mol

IUPAC Name

1-(4-propylthiadiazol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H13N3S.ClH/c1-3-4-6-7(5(2)8)11-10-9-6;/h5H,3-4,8H2,1-2H3;1H

InChI Key

ZEUUVZMWPYGQJF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SN=N1)C(C)N.Cl

Origin of Product

United States

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